
4-Chloro-2-fluorobenzotrichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluoro-1-(trichloromethyl)benzene is an organic compound with the molecular formula C7H3Cl4F. It is a colorless to pale yellow liquid with a distinct odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical processes .
Preparation Methods
The synthesis of 4-Chloro-2-fluoro-1-(trichloromethyl)benzene typically involves the reaction of 2-chloro-4-fluorotoluene with trichloromethylating agents. One common method is the reaction of 2-chloro-4-fluorotoluene with carbon tetrachloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture at elevated temperatures to achieve the desired product .
Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent quality .
Chemical Reactions Analysis
4-Chloro-2-fluoro-1-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of electron-withdrawing groups, the compound is less reactive towards electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution under appropriate conditions.
Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Major products formed from these reactions include substituted benzenes, reduced derivatives, and oxidized compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-2-fluoro-1-(trichloromethyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-1-(trichloromethyl)benzene is primarily related to its reactivity and ability to undergo various chemical transformations. The electron-withdrawing nature of the chloro and fluoro substituents, along with the trichloromethyl group, influences its reactivity towards nucleophiles and electrophiles. These substituents can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway .
Comparison with Similar Compounds
4-Chloro-2-fluoro-1-(trichloromethyl)benzene can be compared with similar compounds such as:
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trichloromethyl group, resulting in different reactivity and applications.
1-Chloro-4-fluoro-2-(trichloromethyl)benzene: This isomer has the chloro and fluoro substituents in different positions, leading to variations in chemical behavior and uses.
4-Fluoro-1-(trichloromethyl)benzene:
The uniqueness of 4-Chloro-2-fluoro-1-(trichloromethyl)benzene lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
4-chloro-2-fluoro-1-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4F/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYJYVSUQNUQDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596602 |
Source


|
| Record name | 4-Chloro-2-fluoro-1-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179111-13-8 |
Source


|
| Record name | 4-Chloro-2-fluoro-1-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
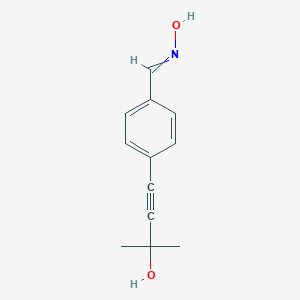
![3-Azabicyclo[3.2.0]hept-6-ene-2,4-dione,6-(hydroxymethyl)-(9ci)](/img/structure/B62830.png)
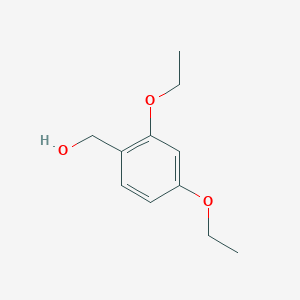
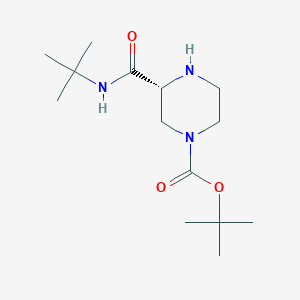
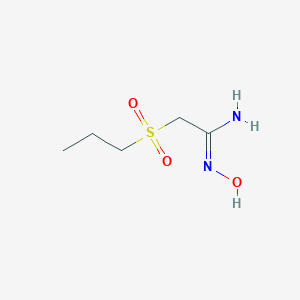
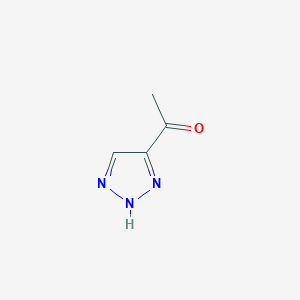

![1-[4-(Methylsulfonyl)phenyl]piperazine](/img/structure/B62840.png)

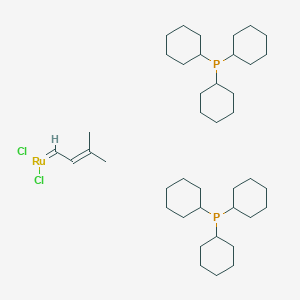
![Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)](/img/structure/B62853.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B62856.png)
![2,8-Dichloropyrimido[5,4-D]pyrimidine](/img/structure/B62860.png)
![Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62861.png)
